molecular formula C28H32N4O B12400908 Antiproliferative agent-7

Antiproliferative agent-7

Cat. No.: B12400908
M. Wt: 440.6 g/mol
InChI Key: DUQSWLLXMYNLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiproliferative agent-7 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of cancerous cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-7 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a multicomponent reaction approach. For instance, the synthesis of 7-deazahypoxanthine derivatives, which are structurally related to this compound, involves the reaction of sulfonamido acetophenone, benzaldehyde, and cyanoacetamide with granular potassium carbonate in ethanol at reflux .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Antiproliferative agent-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.

    Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cell lines.

    Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of Antiproliferative agent-7 involves its interaction with specific molecular targets within the cell. This compound is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . These changes trigger a cascade of events leading to cell death. Additionally, this compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.

Comparison with Similar Compounds

Antiproliferative agent-7 can be compared with other similar compounds, such as:

This compound is unique due to its specific mechanism of action and its ability to induce apoptosis through ROS generation and mitochondrial membrane potential disruption. This sets it apart from other compounds that may have different molecular targets or pathways.

Properties

Molecular Formula

C28H32N4O

Molecular Weight

440.6 g/mol

IUPAC Name

3-[4-(3-benzyl-5-phenyltriazol-4-yl)phenoxy]-N,N-diethylpropan-1-amine

InChI

InChI=1S/C28H32N4O/c1-3-31(4-2)20-11-21-33-26-18-16-25(17-19-26)28-27(24-14-9-6-10-15-24)29-30-32(28)22-23-12-7-5-8-13-23/h5-10,12-19H,3-4,11,20-22H2,1-2H3

InChI Key

DUQSWLLXMYNLOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.